3-(Hydroxyimino)-2-phenylbutan-2-ol
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Overview
Description
3-(Hydroxyimino)-2-phenylbutan-2-ol is an organic compound that features a hydroxyimino group attached to a phenyl-substituted butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2-phenylbutan-2-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted butanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the hydroxyimino derivative. The reaction is usually carried out in an ethanol solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2-phenylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated phenyl derivatives.
Scientific Research Applications
3-(Hydroxyimino)-2-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anti-cancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyimino group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzymatic activities, signaling pathways, and cellular processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxyimino)-2,4-dimethyl-1,5-benzodiazepine: Shares the hydroxyimino group but has a different core structure.
3-Hydroxyimino-11-deoxoglycyrrhetic acid: Another hydroxyimino derivative with distinct biological activities.
Uniqueness
3-(Hydroxyimino)-2-phenylbutan-2-ol is unique due to its specific combination of a hydroxyimino group and a phenyl-substituted butanol backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
39775-68-3 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-hydroxyimino-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H13NO2/c1-8(11-13)10(2,12)9-6-4-3-5-7-9/h3-7,12-13H,1-2H3 |
InChI Key |
QSSYKBDUZUDOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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